5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C16H17FN4OS |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]indole-2-carboxamide |
InChI |
InChI=1S/C16H17FN4OS/c1-9(2)6-14-19-20-16(23-14)18-15(22)13-8-10-7-11(17)4-5-12(10)21(13)3/h4-5,7-9H,6H2,1-3H3,(H,18,20,22) |
InChI Key |
DOOYJRNVGARQCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F |
Origin of Product |
United States |
Preparation Methods
Indole Core Synthesis
The indole scaffold is synthesized via the Fischer indole cyclization , a well-established method for constructing substituted indoles. Starting with 4-fluorophenylhydrazine and methyl pyruvate, cyclo-condensation under acidic conditions (e.g., HCl/acetic acid) yields 5-fluoro-1-methyl-1H-indole (Figure 1). Subsequent carboxylation at the C2 position is achieved through directed ortho-metalation using LDA (lithium diisopropylamide) followed by quenching with dry ice, producing 5-fluoro-1-methyl-1H-indole-2-carboxylic acid .
Thiadiazole Amine Preparation
The 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine is synthesized via cyclization of thiosemicarbazide derivatives. Reaction of 2-methylpropyl isothiocyanate with hydrazine hydrate forms a thiosemicarbazide intermediate, which undergoes oxidative cyclization using bromine in acetic acid to yield the thiadiazole ring.
Coupling Strategies for Amide Bond Formation
The critical step in synthesizing the target compound is the formation of the amide bond between the indole-carboxylic acid and thiadiazole amine. Two primary methods have been documented:
Schotten-Baumann Reaction
Activation of the carboxylic acid as an acid chloride using thionyl chloride (SOCl₂) followed by reaction with the amine in a biphasic system (water/dichloromethane) under basic conditions (NaOH) provides the amide. This method, while straightforward, often results in moderate yields (45–60%) due to competing hydrolysis of the acid chloride.
Representative Procedure
-
5-Fluoro-1-methyl-1H-indole-2-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) for 3 hours.
-
Excess SOCl₂ is removed under vacuum, and the residual acid chloride is dissolved in dry DCM.
-
5-(2-Methylpropyl)-1,3,4-thiadiazol-2-amine (1.2 equiv) and NaOH (2.5 equiv) in water are added dropwise at 0°C.
-
The mixture is stirred for 12 hours, and the product is extracted with DCM, dried (Na₂SO₄), and purified via silica gel chromatography.
Peptide Coupling Reagents
Modern synthetic approaches employ coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole). These methods enhance yields (70–85%) by minimizing side reactions.
Optimized Protocol
-
The carboxylic acid (1.0 equiv), HATU (1.5 equiv), and HOAt (1.5 equiv) are dissolved in dry DMF under nitrogen.
-
DIPEA (N,N-diisopropylethylamine, 3.0 equiv) is added, followed by the amine (1.1 equiv).
-
The reaction is stirred at room temperature for 24 hours, quenched with water, and extracted with ethyl acetate.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve reagent solubility but may lead to decomposition at elevated temperatures (>100°C). Lower temperatures (0–25°C) favor amide bond formation while preserving the integrity of the thiadiazole ring.
Steric and Electronic Considerations
The 2-methylpropyl substituent on the thiadiazole ring introduces steric hindrance, necessitating excess amine (1.2–1.5 equiv) to drive the reaction to completion. Electron-withdrawing groups on the indole (e.g., fluorine) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the amine.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with a retention time of 12.7 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 45–60 | 90–95 | Low cost, simple setup | Moderate yields, hydrolysis side reactions |
| HATU-mediated | 70–85 | 98–99 | High efficiency, mild conditions | Expensive reagents, requires dry DMF |
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Structural Analogs of the Thiadiazole Substituent
Key variations in thiadiazole substituents influence molecular properties:
Notes:
Key Observations :
Indole Substituent Variations
The indole moiety’s substitutions significantly impact electronic and steric profiles:
Key Observations :
Pharmacological and Physicochemical Profiles
Comparative data on synthesis yields, melting points, and bioactivities:
Notes:
Key Observations :
- Antimicrobial vs. Kinase Activity : While thiadiazole-acetamides () show antimicrobial effects, the target compound’s indole-carboxamide structure aligns with kinase inhibitors (e.g., indole derivatives targeting ATP-binding pockets) .
- ADMET Properties : The target compound’s high LogP (~6.5) suggests favorable absorption but may pose challenges for renal clearance, necessitating formulation optimization .
Biological Activity
5-Fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 332.4 g/mol. The presence of a fluorine atom and a thiadiazole ring contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇FN₄OS |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]indole-2-carboxamide |
| InChI Key | DOOYJRNVGARQCE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. It is hypothesized that it may inhibit key enzymes or receptors involved in cancer cell proliferation and survival.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth.
- Receptor Modulation : It could modulate receptor functions that are essential for cancer cell signaling pathways.
Anticancer Properties
Research has indicated that derivatives of thiadiazoles exhibit potent anticancer activities. For instance, related compounds have shown significant growth inhibition against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values reported as low as 0.28 µg/mL indicate strong antiproliferative effects .
- HepG2 (Liver Cancer) : Compounds similar to 5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide have demonstrated IC50 values ranging from 3.21 µg/mL to 10.10 µg/mL against HepG2 cells .
Study on Thiadiazole Derivatives
A study focusing on various thiadiazole derivatives highlighted the effectiveness of compounds similar to our target compound in inhibiting cancer cell lines such as MCF-7 and HepG2. The study noted that modifications in the molecular structure led to enhanced biological activity .
Clinical Trials
The compound has been evaluated alongside other derivatives in clinical settings for its efficacy against advanced solid tumors and hematological malignancies. Preliminary results suggest that it may serve as a promising candidate for further development in anticancer therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide, it is beneficial to compare it with other known compounds:
| Compound Name | Structure Type | IC50 (µg/mL) | Target Cancer Type |
|---|---|---|---|
| Compound A | Thiadiazole derivative | 0.28 | Breast (MCF-7) |
| Compound B | Indole derivative | 9.6 | Leukemia (HL-60) |
| Compound C | Thiadiazole derivative | 3.21 | Liver (HepG2) |
Q & A
Basic Research Questions
Q. How can the synthesis of 5-fluoro-1-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-indole-2-carboxamide be optimized for high yield and purity?
- Methodological Answer : The synthesis involves coupling the indole-2-carboxamide moiety with a substituted 1,3,4-thiadiazole ring. Key steps include:
- Reagent Optimization : Use acetonitrile as a solvent for initial coupling (reflux for 1–3 minutes), followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole ring .
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
- Yield Enhancement : Adjust stoichiometry of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides to 1:1.1 to drive reaction completion .
**What spectroscopic techniques are critical for confirming the structure of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
